Desmethylsildenafil

Descripción

Contextualizing N-Desmethyl Sildenafil (B151) as a Key Metabolite in Drug Metabolism Studies

N-Desmethyl Sildenafil, also known by its synonym UK-103,320, is the major circulating metabolite of Sildenafil. caymanchem.combiomol.com The formation of N-Desmethyl Sildenafil occurs primarily through N-demethylation of Sildenafil, a process catalyzed by cytochrome P450 (CYP) enzymes in the liver. caymanchem.comauctoresonline.org Specifically, the isoforms CYP3A4 and, to a lesser extent, CYP2C9 are the main drivers of this metabolic conversion. drugbank.commdpi.com

Significance of Metabolite Research in Pharmacokinetics and Pharmacodynamics

Predicting Therapeutic Efficacy: An active metabolite can contribute significantly to the therapeutic effect of a drug, sometimes being more potent than the parent compound itself. metwarebio.com

Understanding Duration of Action: If a metabolite has a longer half-life than the parent drug, it can extend the therapeutic window. creative-proteomics.commetwarebio.com

Explaining Variability in Patient Response: Differences in how individuals metabolize drugs can lead to varying levels of active metabolites, which can in turn affect how a patient responds to treatment.

Assessing Drug-Drug Interactions: Co-administered drugs can inhibit or induce the enzymes responsible for metabolite formation, altering the pharmacokinetic profile and potentially leading to adverse effects. numberanalytics.com

Overview of N-Desmethyl Sildenafil's Role in Sildenafil's Pharmacological Activity

N-Desmethyl Sildenafil is not an inert byproduct; it is an active metabolite that contributes to the pharmacological effects of Sildenafil. nih.gov It exhibits a phosphodiesterase (PDE) selectivity profile that is similar to Sildenafil. drugbank.comeuropa.eu Research has shown that N-Desmethyl Sildenafil has an in vitro potency for PDE5 that is approximately 50% of that of the parent drug. drugbank.comnih.gov

The table below summarizes key pharmacokinetic and pharmacodynamic parameters of N-Desmethyl Sildenafil in relation to Sildenafil.

| Parameter | Sildenafil | N-Desmethyl Sildenafil |

| Formation | Parent Drug | Major active metabolite formed by N-demethylation of Sildenafil via CYP3A4 and CYP2C9 enzymes. drugbank.commdpi.com |

| Plasma Concentration | - | Approximately 40% of Sildenafil concentrations. drugbank.comeuropa.eu |

| In Vitro PDE5 Potency | - | Approximately 50% that of Sildenafil. drugbank.comnih.gov |

| Contribution to Pharmacological Effect | - | Estimated to be about 20% of Sildenafil's total effect. drugbank.com |

| Terminal Half-life | 3-5 hours nih.gov | Approximately 4 hours drugbank.commdpi.com |

| Plasma Protein Binding | ~96% drugbank.commdpi.com | ~96% drugbank.commdpi.com |

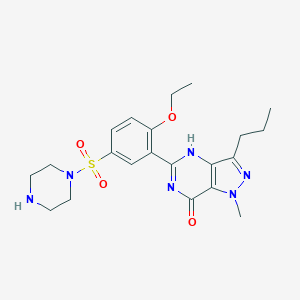

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTKBZXHEOVDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161160 | |

| Record name | Desmethylsildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-82-1 | |

| Record name | Desmethylsildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylsildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139755-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetic and Pharmacodynamic Characterization of N Desmethyl Sildenafil

Absorption Studies

The absorption characteristics of N-Desmethyl Sildenafil (B151) are intrinsically linked to the absorption and subsequent metabolism of its parent compound, Sildenafil. Plasma concentrations of N-Desmethyl Sildenafil are typically around 40% of those observed for Sildenafil. nih.govnih.gov

As a metabolite, the rate of "absorption" for N-Desmethyl Sildenafil is more accurately described as its rate of appearance in the plasma following the administration and metabolism of Sildenafil.

In healthy human male volunteers, the time to reach maximum plasma concentration (Tmax) for N-Desmethyl Sildenafil is observed to be slightly longer than for Sildenafil. One study documented a Tmax for N-Desmethyl Sildenafil ranging between 1.25 and 1.35 hours. itmedicalteam.pl The elimination half-life (t½) has been calculated to be approximately 3.7 to 4 hours. nih.govitmedicalteam.pl

Studies in specific rat populations have provided further insight. Research involving rats with liver cirrhosis (LC) and diabetes mellitus (DM) demonstrated significant alterations in the pharmacokinetics of Sildenafil and, consequently, its metabolite. nih.gov In children admitted to intensive care units, significant inter-individual variability has been noted, with some patients showing delayed or reduced absorption of the parent drug, which in turn affects the pharmacokinetic profile of N-Desmethyl Sildenafil. jst.go.jp

The following table summarizes key pharmacokinetic parameters for N-Desmethyl Sildenafil found in a study of healthy human volunteers. itmedicalteam.pl

| Parameter | Reference (R) | Test (T) |

| Tmax (h) | 1.25 (±0.58) | 1.35 (±0.94) |

| Cmax (ng/ml) | 61.76 (±29.93) | 69.00 (±29.31) |

| AUC₀-t (ng·hr/ml) | 304.06 (±179.34) | 280.66 (±175.71) |

| t½ (h) | 3.74 (±1.47) | 3.99 (±1.59) |

| Kel (hrs⁻¹) | 0.22 (±0.08) | 0.20 (±0.08) |

Data from a bioequivalence study involving a reference (R) and test (T) formulation of Sildenafil. itmedicalteam.pl

Gastrointestinal (GI) factors that influence the absorption of Sildenafil will directly impact the subsequent formation and plasma concentration of N-Desmethyl Sildenafil. For instance, the rate of Sildenafil absorption is known to be reduced when administered with a high-fat meal. medex.com.bd This delay in the parent compound's absorption would lead to a corresponding delay in the Tmax of N-Desmethyl Sildenafil.

Research in animal models has shown that Sildenafil's absorption is site-dependent within the GI tract. A study in rabbits found the highest absorptive clearance occurred in the jejunoileum, suggesting that transit time and absorption characteristics in different intestinal segments can affect bioavailability. nih.gov This regional variation in parent drug absorption contributes to the variability in the metabolite's pharmacokinetic profile. The incomplete bioavailability of Sildenafil is primarily attributed to presystemic (first-pass) metabolism in the gut wall and liver, the very process that creates N-Desmethyl Sildenafil. nih.gov

Distribution Research

The distribution of N-Desmethyl Sildenafil throughout the body is characterized by extensive plasma protein binding and partitioning into various tissues.

While specific values for the volume of distribution (Vd) of N-Desmethyl Sildenafil are not as extensively reported as for its parent compound, research indicates that its distribution volume is greater than that of Sildenafil. researchgate.net For comparison, Sildenafil's steady-state volume of distribution is approximately 105 L, indicating wide distribution in the body. nih.gov The larger Vd for the metabolite suggests it may distribute more extensively into tissues.

N-Desmethyl Sildenafil is highly bound to plasma proteins, a characteristic it shares with its parent compound. Research confirms that, like Sildenafil, it is approximately 96% bound. nih.govnih.gov This binding is primarily to albumin and α1-acid glycoprotein. nih.gov

| Compound | Plasma Protein Binding (%) |

| Sildenafil | ~96% |

| N-Desmethyl Sildenafil | ~96% |

Direct studies on the tissue distribution of N-Desmethyl Sildenafil are limited. However, insights can be drawn from the distribution of its molecular target, phosphodiesterase type 5 (PDE5). Studies have detected PDE5 in tissues such as the human saphenous vein, mesenteric artery, and platelets, but it is notably absent from the cardiac ventricle. nih.gov This suggests potential sites where the metabolite may exert its effects.

Pharmacokinetic modeling in infant populations suggests that the disposition of both Sildenafil and N-Desmethyl Sildenafil can be appropriately described by a one-compartment model. researchgate.net This model simplifies the complex processes of absorption, distribution, metabolism, and elimination into a single, uniform compartment, providing a framework for understanding the compound's behavior in the body.

Passage Across Biological Barriers

The ability of N-Desmethyl Sildenafil to traverse biological barriers, such as the blood-brain barrier and the placenta, is a critical aspect of its pharmacokinetic profile.

Blood-Brain Barrier: Sildenafil has been shown to cross the blood-brain barrier. page-meeting.orgnih.govsci-hub.se Studies in humans and animal models indicate that sildenafil can inhibit phosphodiesterase type 5 (PDE5) in the brain, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and influencing cerebral blood flow and neuronal activity. nih.govnih.govclinicsearchonline.org Physiologically based pharmacokinetic (PBPK) models have been developed to predict the brain distribution of both sildenafil and its primary active metabolite, N-Desmethyl Sildenafil. page-meeting.org These models account for factors like the efflux transporter P-glycoprotein (P-gp), which is expressed at the blood-brain barrier and can reduce the concentration of sildenafil in the brain. page-meeting.org The models predict that both sildenafil and N-Desmethyl Sildenafil can cross the blood-brain barrier, a prerequisite for their potential neurological effects. page-meeting.org

Placental Transfer: The passage of N-Desmethyl Sildenafil across the placenta has been investigated in several studies. In an ex vivo human cotyledon perfusion model, sildenafil was shown to cross the term placenta, reaching a fetal-to-maternal concentration ratio of approximately 0.37 after 180 minutes in healthy placentas. nih.govresearchgate.netresearchgate.net However, in a study involving pregnant women administered sildenafil during labor, the resulting levels of both sildenafil and N-Desmethyl Sildenafil in the fetal circulation (via cord blood) were found to be negligible to low. ranzcogasm.com.au In this intrapartum study, the median concentration of N-Desmethyl Sildenafil in cord blood was 0 ng/mL. ranzcogasm.com.au This suggests that while placental transfer is possible, the extent of fetal exposure to N-Desmethyl Sildenafil during labor appears to be minimal. ranzcogasm.com.au

| Biological Barrier | Compound | Key Findings | Study Type | Citation |

|---|---|---|---|---|

| Blood-Brain Barrier | Sildenafil & N-Desmethyl Sildenafil | PBPK models predict that both compounds cross the blood-brain barrier. Sildenafil is a substrate for the P-gp efflux transporter. | Pharmacokinetic Modeling | page-meeting.org |

| Placenta | N-Desmethyl Sildenafil | Negligible to low levels detected in fetal cord blood after maternal administration during labor. Median concentration was 0 ng/mL. | Clinical Trial (in vivo) | ranzcogasm.com.au |

| Placenta | Sildenafil | Crosses the placenta in an ex vivo perfusion model, with a fetal-to-maternal ratio of 0.37 in healthy placentas. | Perfusion Model (ex vivo) | nih.govresearchgate.netresearchgate.net |

Metabolism Pathways and Enzymatic Transformations

The biotransformation of sildenafil is extensive, with metabolism being the primary mechanism of its clearance from the body. nih.govresearchgate.net N-Desmethyl Sildenafil is the principal circulating metabolite, formed through specific enzymatic pathways primarily within the liver. drugbank.comresearchgate.net

The metabolism of sildenafil proceeds through several key pathways. tandfonline.com The most significant of these is the N-demethylation of the piperazine (B1678402) ring, which results in the formation of N-Desmethyl Sildenafil (also known as UK-103,320). nih.govresearchgate.nettandfonline.com This metabolite is pharmacologically active. researchgate.netresearchgate.net

Other identified primary metabolic routes for sildenafil include:

Oxidation: This occurs on the piperazine ring. nih.govresearchgate.nettandfonline.com

Aliphatic Dihydroxylation: This transformation also takes place on the parent compound. nih.govresearchgate.net

Pyrazole (B372694) N-demethylation: Another demethylation pathway. tandfonline.com

Loss of a two-carbon fragment: This occurs from the piperazine ring, a process referred to as N,N'-deethylation. tandfonline.com

These initial transformations can be followed by further combinations of these pathways, leading to a variety of metabolites. tandfonline.com Following oral administration, N-Desmethyl Sildenafil is further metabolized and has a terminal half-life of approximately 4 hours. drugbank.comresearchgate.net

The conversion of sildenafil to N-Desmethyl Sildenafil is almost entirely mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. drugbank.comfrontiersin.org In vitro studies using human liver microsomes and cDNA-expressed cytochromes have identified several isoforms involved in this N-demethylation process. nih.govnih.gov

CYP3A4 is unequivocally the primary enzyme responsible for the N-demethylation of sildenafil. researchgate.netnih.govnih.govnih.gov It is considered the major route for this metabolic conversion. drugbank.com Studies estimate that CYP3A4 is responsible for approximately 79% of the net intrinsic clearance of sildenafil to N-Desmethyl Sildenafil. researchgate.netnih.gov In experiments with expressed human CYP enzymes, CYP3A4 is characterized as the low-affinity, high-capacity enzyme in this reaction, with a reported Michaelis constant (Km) value of 221 µM. nih.govnih.gov Other isoforms of the CYP3A subfamily, such as CYP3A5 and CYP3A7, have also been shown to catalyze this reaction. drugbank.com

CYP2C9 serves as a secondary, or minor, pathway for the N-demethylation of sildenafil. drugbank.comnih.govnih.gov Its contribution to the net intrinsic clearance is estimated to be around 20%. researchgate.netnih.gov In contrast to CYP3A4, CYP2C9 is characterized as the high-affinity, low-capacity enzyme for this metabolic step. nih.gov This is reflected in its significantly lower Km value of 27 µM, indicating a stronger binding affinity for sildenafil compared to CYP3A4. nih.govnih.gov

| CYP Isoform | Relative Contribution to Clearance | Kinetic Parameter (Km) | Role | Citation |

|---|---|---|---|---|

| CYP3A4 | ~79% | 221 µM | Major Pathway (Low-affinity, high-capacity) | researchgate.netnih.govnih.govnih.gov |

| CYP2C9 | ~20% | 27 µM | Minor Pathway (High-affinity, low-capacity) | researchgate.netnih.govnih.govnih.gov |

| CYP2C19 | <2% | Not specified | Minor Contributor | researchgate.netnih.gov |

| CYP2D6 | <2% | Not specified | Minor Contributor | researchgate.netnih.gov |

Further Metabolism of N-Desmethyl Sildenafil

Following its formation from sildenafil, N-desmethyl sildenafil is not metabolically inert and undergoes further biotransformation. nih.gov The primary N-desmethyl metabolite is subject to additional metabolic processes, contributing to the array of breakdown products ultimately excreted from the body. nih.gov Research has identified several pathways for its continued metabolism, including oxidation and aliphatic dehydroxylation. nih.gov In human fecal analysis, while unchanged sildenafil is not detected, N-desmethyl sildenafil is present along with a piperazine ring-opening product and other minor metabolites. researchgate.net One of the key subsequent metabolites is a product of the opening of the piperazine ring, which has been identified as a major component in fecal extracts, accounting for a significant portion of the original dose. researchgate.net

Species-Specific Metabolic Differences

The metabolism of sildenafil, and consequently the profile of its metabolites including N-desmethyl sildenafil, exhibits notable differences across various species. Studies comparing the pharmacokinetics in mice, rats, rabbits, dogs, and humans have highlighted five principal metabolic pathways that are generally conserved across these species: piperazine N-demethylation (forming N-desmethyl sildenafil), pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring, oxidation of the piperazine ring, and aliphatic hydroxylation. researchgate.net

However, the quantitative importance of these pathways varies. In humans, piperazine N-desmethyl sildenafil is the main circulating metabolite. researchgate.net In contrast, studies in rats have shown different metabolite profiles. The formation of N-desmethyl sildenafil is catalyzed primarily by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, with a lesser contribution from CYP3A7 in humans. medchemexpress.comcaymanchem.com The expression and activity of these enzymes can differ significantly between species, leading to variations in the rate of formation and subsequent clearance of N-desmethyl sildenafil.

Elimination and Excretion Dynamics

Renal and Biliary Clearance Mechanisms

The clearance of N-desmethyl sildenafil, similar to its parent compound, is predominantly a result of hepatic metabolism rather than direct renal excretion. medex.com.bddroracle.ai The biotransformation is facilitated by hepatic microsomal isoenzymes, primarily CYP3A4. mdpi.comresearchgate.netnih.gov This extensive hepatic clearance means that the primary route of elimination for the metabolites is through the biliary system into the feces. medex.com.bddroracle.ai

Excretion Routes and Proportions in Faeces and Urine

Following administration of sildenafil, its metabolites are eliminated from the body through both fecal and urinary routes, with the former being the principal pathway. nih.gov Approximately 80% of an administered oral dose is recovered as metabolites in the feces. nih.govmedex.com.bddroracle.ai A smaller proportion, around 13%, is excreted in the urine as metabolites. nih.govmedex.com.bddroracle.ai Unchanged sildenafil is not detected in the excreta of humans, indicating that metabolism is the major mechanism of drug clearance. nih.govresearchgate.net

The metabolite profile in excreta reveals that N-desmethyl sildenafil, along with products of its further metabolism, constitutes a significant portion of the eliminated compounds. In feces, specific metabolites identified include the N-dealkylated, hydroxylated, N-demethylated, and N-dealkylated/demethylated products. nih.gov In human urine, the main excreted metabolite is an aliphatic hydroxylated form. researchgate.net

Terminal Half-Life Determination and Variability

The terminal half-life (t½) of N-desmethyl sildenafil is approximately 4 hours, which is similar to the parent compound, sildenafil. nih.govmedex.com.bd One pharmacokinetic study involving healthy volunteers reported the half-life for N-desmethyl sildenafil to be in the range of 3.74 (±1.47) to 3.99 (±1.59) hours. itmedicalteam.pl However, another source has reported a significantly longer half-life of 14 hours for the metabolite. researchgate.net This variability can be influenced by several factors, including patient populations and analytical methodologies.

Factors such as age and organ function can introduce variability in the pharmacokinetic parameters of N-desmethyl sildenafil. nih.gov For instance, in elderly individuals (65 years or over), the half-life of N-desmethyl sildenafil was found to be approximately 2 hours longer than in younger subjects. nih.gov Similarly, severe renal and hepatic impairment can alter the clearance of the parent drug, which in turn affects the pharmacokinetic profile of its metabolites. nih.gov

Table 1: Pharmacokinetic Parameters of N-Desmethyl Sildenafil in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Reference |

| Terminal Half-Life (t½) | 3.74 (±1.47) hours | itmedicalteam.pl |

| Terminal Half-Life (t½) | 3.99 (±1.59) hours | itmedicalteam.pl |

| Time to Peak Concentration (Tmax) | 1.25 (±0.58) hours | itmedicalteam.pl |

| Time to Peak Concentration (Tmax) | 1.35 (±0.94) hours | itmedicalteam.pl |

| Peak Plasma Concentration (Cmax) | 61.76 (±29.93) ng/ml | itmedicalteam.pl |

| Peak Plasma Concentration (Cmax) | 69.00 (±29.31) ng/ml | itmedicalteam.pl |

| Area Under the Curve (AUC0-t) | 304.06 (±179.34) ng.hr/ml | itmedicalteam.pl |

| Area Under the Curve (AUC0-t) | 280.66 (±175.71) ng.hr/ml | itmedicalteam.pl |

Pharmacodynamic Activity of N-Desmethyl Sildenafil

In terms of potency, the in vitro activity of N-desmethyl sildenafil for PDE5 is approximately 50% of that of the parent drug. nih.govnih.gov Despite this lower potency, its plasma concentrations can reach about 40% of those observed for sildenafil, allowing it to account for roughly 20% of sildenafil's total pharmacologic effects. nih.gov In specific patient populations, such as those with pulmonary arterial hypertension, plasma concentrations of N-desmethyl sildenafil can be even higher, reaching about 72% of the parent compound's levels. nih.gov Beyond its effects on PDE5, research in isolated rat retinas has shown that N-desmethyl sildenafil can enhance the amplitude of the electroretinogram, suggesting an enhancement of the photoreceptor cell response. medchemexpress.comtargetmol.com

Inhibition Profile of Phosphodiesterase Type 5 (PDE5)

N-Desmethyl Sildenafil is an active metabolite that functions as an inhibitor of phosphodiesterase type 5 (PDE5). targetmol.commedchemexpress.cominvivochem.com Like its parent compound, it exerts its pharmacological effect by selectively binding to and inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). medex.com.bdpatsnap.com By inhibiting PDE5, N-Desmethyl Sildenafil contributes to the prolongation of the intracellular second messenger's action, which is a key mechanism in various physiological processes. The metabolite's contribution to the total pharmacological activity of sildenafil is estimated to be around 20%. mdpi.com

| Compound | Target Enzyme | Mechanism of Action |

| N-Desmethyl Sildenafil | Phosphodiesterase Type 5 (PDE5) | Competitive Inhibition |

| Sildenafil | Phosphodiesterase Type 5 (PDE5) | Competitive Inhibition |

| Compound | Relative In Vitro Potency (PDE5 Inhibition) |

| Sildenafil | ~100% |

| N-Desmethyl Sildenafil | ~50% |

Influence on cGMP Signaling Pathways

The mechanism of action for PDE5 inhibitors is intrinsically linked to the cyclic guanosine monophosphate (cGMP) signaling pathway. The enzyme guanylate cyclase is activated by nitric oxide (NO), leading to the synthesis of cGMP. medex.com.bd PDE5 then specifically hydrolyzes and degrades cGMP. medex.com.bdnih.gov By inhibiting PDE5, N-Desmethyl Sildenafil prevents the degradation of cGMP, leading to its accumulation within the cell. nih.govmedex.com.bd Elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation. patsnap.comnih.govnih.gov Therefore, N-Desmethyl Sildenafil, as an active PDE5 inhibitor, enhances and prolongs the signaling cascade mediated by cGMP.

Impact on Retinal Enzymes (e.g., PDE6) and Photoreceptor Response

Sildenafil exhibits some cross-reactivity, inhibiting phosphodiesterase type 6 (PDE6) in addition to PDE5. mdpi.comuni.lupharmaceutical-journal.com PDE6 is a crucial enzyme in the phototransduction cascade within retinal photoreceptor cells. mdpi.comuni.lu Inhibition of PDE6 can lead to an accumulation of cGMP in the retina, which can alter normal visual processes. mdpi.comarvojournals.org

Research has shown that N-Desmethyl Sildenafil, similar to its parent compound, can affect retinal function. Studies using isolated rat retinas demonstrated that N-Desmethyl Sildenafil enhances the amplitude of the flash-evoked electroretinogram (ERG). targetmol.commedchemexpress.cominvivochem.comnih.gov This effect is attributed to an increased sensitivity and enhanced response of photoreceptor cells. invivochem.comnih.gov While both Sildenafil and N-Desmethyl Sildenafil produce this effect, Sildenafil has been shown to be significantly more potent in this regard. invivochem.comnih.gov The impact on retinal enzymes suggests that the metabolite may contribute to the visual side effects occasionally reported with Sildenafil use, which are linked to PDE6 inhibition. mdpi.compharmaceutical-journal.com

Advanced Analytical Methodologies for N Desmethyl Sildenafil Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly when coupled with highly sensitive detectors, form the cornerstone of modern bioanalysis for N-Desmethyl Sildenafil (B151). These techniques allow for the effective separation of the analyte from its parent compound, other metabolites, and endogenous matrix components before detection and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred methodology for the quantification of N-Desmethyl Sildenafil. resolvemass.ca Its high sensitivity, specificity, and reproducibility make it ideal for analyzing the low concentrations typically found in biological fluids. vedomostincesmp.ru The technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. resolvemass.ca Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.govrsc.org For N-Desmethyl Sildenafil, a common transition monitored is m/z 461.4 → m/z 283.2. nih.govoup.com

Validated LC-MS/MS methods are essential for reliably quantifying N-Desmethyl Sildenafil in a variety of biological matrices. Research has focused on developing and validating robust assays for plasma, which is the most common matrix for pharmacokinetic analysis. nih.govnih.govnih.gov Additionally, methods have been adapted for other matrices including urine, postmortem samples (blood, bile, gastric content), and hair, which are important in forensic toxicology. uw.edu.plnih.gov Analysis in breast milk has also been performed to assess maternal-to-infant transfer. researchgate.netnih.gov

Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric conditions. Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method often used for plasma samples, employing solvents like acetonitrile. oup.comnih.govnih.gov

Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT and has been successfully applied for plasma analysis. rsc.orgresearchgate.net

Solid-Phase Extraction (SPE): Provides a high degree of sample cleanup and is suitable for complex matrices like urine, postmortem blood, and breast milk. nih.govresearchgate.net

Chromatographic separation is typically achieved using reversed-phase C18 columns. nih.govnih.gov The use of stable isotope-labeled internal standards, such as N-desmethyl sildenafil-d8, is a common strategy to compensate for variability during sample processing and analysis. rsc.orgoup.com

Method validation according to regulatory guidelines (e.g., FDA) is a prerequisite for the application of any bioanalytical method.

Selectivity is demonstrated by the absence of interfering peaks from endogenous matrix components at the retention time of N-Desmethyl Sildenafil and its internal standard. nih.gov

Sensitivity is determined by the lower limits of detection and quantification.

Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (RSD%). It is assessed at different concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day precision) and across different runs (inter-day precision). nih.govrsc.org For N-Desmethyl Sildenafil, developed methods consistently show high precision, with RSD values typically below 10-15%. nih.govnih.gov

Accuracy reflects the closeness of the mean measured concentration to the true concentration and is expressed as a percentage of the nominal value. Methods for N-Desmethyl Sildenafil generally demonstrate excellent accuracy, with values falling within ±15% of the nominal concentration, as required by guidelines. rsc.orgnih.gov

| Matrix | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |

|---|---|---|---|---|

| Human Plasma | 1.3 to 3.1 | 2.8 to 4.3 | 95.0 to 97.2 | rsc.org |

| Human Plasma | <6.3 | <6.3 | 96.83 to 114.40 | nih.gov |

| Human Plasma | <10 | <10 | >99 | nih.gov |

| Human Plasma | <15 | <15 | Within ±15% | nih.gov |

| Human Plasma | <4.1 | <4.1 | 95.6 to 112.5 | oup.com |

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of N-Desmethyl Sildenafil, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. These curves are typically fitted using a weighted linear regression model. nih.gov A high correlation coefficient (r²), generally >0.99, indicates a strong linear relationship. nih.govrsc.org The calibration range must cover the expected concentrations in the study samples.

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Human Plasma | 0.5 - 500.0 | ≥0.9987 | rsc.org |

| Human Plasma | 1.0 - 1000 | Not Reported | nih.gov |

| Human Plasma | 2.83 - 603.38 | Not Reported | researchgate.net |

| Human Plasma | 2.00 - 1000 | >0.99 | nih.gov |

| Human Urine | 30 - 8500 (0.03 - 8.5 µg/mL) | 0.9994 | uw.edu.pl |

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with an RSD of ≤20% and accuracy of 80-120%. researchgate.net The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. nih.gov The high sensitivity of LC-MS/MS allows for very low LLOQs for N-Desmethyl Sildenafil, enabling its quantification even at trace levels in various biological matrices.

| Matrix | LLOQ (ng/mL) | LLOD (ng/mL) | Reference |

|---|---|---|---|

| Human Plasma | 0.5 | Not Reported | rsc.org |

| Human Plasma | 1.0 | Not Reported | nih.gov |

| Human Plasma | 3.9 | 1.95 | nih.gov |

| Human Plasma | 2.00 | Not Reported | nih.gov |

The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer's source caused by co-eluting endogenous components from the sample matrix. chromatographyonline.com It is a significant concern in LC-MS/MS-based bioanalysis as it can adversely affect reproducibility and accuracy. mdpi.com The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a pure solution. researchgate.net

Studies have shown that with appropriate sample preparation techniques, such as SPE or LLE, and good chromatographic separation, the matrix effect for N-Desmethyl Sildenafil can be minimized and controlled. nih.govresearchgate.net In one study, the matrix effect, expressed as a mean percent deviation of peak areas, was found to be between 2.6% and 5.8%, which is well within the acceptable limit of 15%. nih.gov Another study reported that the extractive recovery was over 90% and the matrix effect complied with relevant provisions. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. chromatographyonline.com

| Matrix | Finding | Reference |

|---|---|---|

| Human Plasma | Matrix effect complied with relevant provisions; extractive recovery >90%. | nih.gov |

| Human Plasma | Matrix effect expressed as mean percent deviation was in the range of 2.6% to 5.8% (within the required limit of 15%). | nih.gov |

| Human Plasma | Matrix factor was assessed using post-extraction addition and found to be controlled. | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application of Deuterated Internal Standards (e.g., N-Desmethyl Sildenafil-D8) for Quantitative Analysis

In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. nih.gov For the analysis of N-Desmethyl Sildenafil, its deuterated analogue, N-Desmethyl Sildenafil-D8, is commonly employed. rsc.orglgcstandards.com

The SIL-IS is added to samples at a known concentration before extraction and analysis. Because N-Desmethyl Sildenafil-D8 is chemically identical to the analyte but has a higher mass, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation (e.g., extraction recovery) and instrumental analysis are effectively normalized. This approach significantly improves the reliability and reproducibility of the quantification. researchgate.netrsc.orgnih.gov

The precursor-to-product ion transition for N-Desmethyl Sildenafil-D8 is monitored alongside the transitions for the non-labeled analyte. A common transition used for N-Desmethyl Sildenafil-D8 in multiple reaction monitoring (MRM) mode is m/z 469.4 → 283.4. researchgate.netrsc.org

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), is a highly sensitive and selective technique for quantifying N-Desmethyl Sildenafil in complex biological matrices like plasma. rsc.orgnih.gov ESI is a soft ionization technique that generates protonated molecular ions, [M+H]⁺, of the analyte in the gas phase with minimal fragmentation.

In the tandem mass spectrometer, the precursor ion corresponding to N-Desmethyl Sildenafil is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). nih.gov This process, known as MRM, provides excellent specificity by monitoring a unique precursor-to-product ion transition. nih.govsciex.com For N-Desmethyl Sildenafil, analysis is typically performed in positive ionization mode. nih.govdntb.gov.ua

The table below lists the commonly used MRM transitions for N-Desmethyl Sildenafil.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| N-Desmethyl Sildenafil | 461.4 | 283.2 |

| N-Desmethyl Sildenafil | 461.3 | 283.4 |

| N-Desmethyl Sildenafil | 461.2 | 283.0 |

| N-Desmethyl Sildenafil | 461.2 | 310.8 |

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), has been successfully applied to the quantification of N-Desmethyl Sildenafil in human plasma. nih.govnih.gov This technique utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and improved chromatographic resolution compared to traditional HPLC.

UHPLC-MS/MS methods for N-Desmethyl Sildenafil are noted for their high sensitivity, specificity, and reliability. nih.govoup.com In a typical application, plasma samples undergo a simple protein precipitation step before injection into the UHPLC system. dntb.gov.ua Chromatographic separation is commonly achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). nih.govdntb.gov.ua

These methods have been validated according to regulatory guidelines and have demonstrated excellent performance characteristics. For instance, one validated UHPLC-MS/MS method reported a lower limit of quantification (LLOQ) of 3.9 ng/mL for N-Desmethyl Sildenafil in human plasma. nih.gov Another study established a quantitative range of 0.800 - 80.00 ng/mL. nih.gov The successful application of these methods in pharmacokinetic studies underscores their utility in clinical research. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Other Detection Methods

While LC-MS/MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detection methods has also been effectively used for the quantification of N-Desmethyl Sildenafil. These methods can offer simpler, more accessible alternatives for certain applications.

Electrochemical Detection

An HPLC method coupled with electrochemical detection has been developed for the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil in human plasma. researchgate.net This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface, offering a high degree of sensitivity for electroactive compounds. The method was validated and demonstrated high precision and accuracy. researchgate.net A one-step liquid-liquid extraction was sufficient for sample preparation. For N-Desmethyl Sildenafil, a limit of quantitation (LOQ) of 8.675 ng/mL was achieved using this approach, making it suitable for pharmacokinetic studies. researchgate.net

Diode Array Detection (DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is another established method for analyzing N-Desmethyl Sildenafil. uw.edu.pl A DAD detector measures absorbance across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. A gradient reversed-phase HPLC method with DAD has been developed for the simultaneous analysis of Sildenafil and N-Desmethyl Sildenafil (referred to as UK-103,320) in human urine samples following liquid-liquid extraction. uw.edu.pl The method was validated and showed a linear range of detection for N-Desmethyl Sildenafil between 0.03 and 8.5 µg/mL. uw.edu.pl

Sample Preparation Techniques for Biological Samples

Dried Blood Spot (DBS) Sampling

Dried Blood Spot (DBS) sampling has emerged as a valuable technique for the quantification of N-Desmethyl Sildenafil, offering a minimally invasive alternative to traditional venous blood collection. This methodology is particularly advantageous in settings such as pediatric research and for therapeutic drug monitoring in patients with conditions like pulmonary arterial hypertension. researchgate.netnih.gov The use of DBS simplifies sample collection and storage, making it a practical option for various clinical and research applications. bioforumconf.com

Research has focused on developing and validating robust analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure N-Desmethyl Sildenafil concentrations in DBS samples. researchgate.netnih.gov These methods are designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA. nih.gov

A key aspect of method development for DBS analysis is ensuring the accurate and precise quantification of the analyte. Validation studies have established the performance characteristics of these assays. For instance, a UPLC-MS/MS method was developed and validated for the simultaneous quantification of sildenafil and N-Desmethyl Sildenafil in DBS. The validation parameters from a representative study are detailed below.

Interactive Table: Validation Parameters for N-Desmethyl Sildenafil Quantification in DBS

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL nih.gov |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 researchgate.net |

| Intra-day Precision (RSD%) | < 15% researchgate.net |

| Inter-day Precision (RSD%) | < 15% researchgate.net |

| Accuracy | Within 15% of nominal values researchgate.net |

| Recovery | 101.8% researchgate.net |

One of the considerations in DBS analysis is the potential influence of hematocrit levels on the accuracy of the results. researchgate.net Studies have addressed this by quantifying the effect of different hematocrit levels during method validation. nih.gov Furthermore, the distribution of the analyte between plasma and red blood cells can impact the concentration measured in whole blood from a DBS sample. Research has shown that due to poor distribution into erythrocytes, drug concentrations in DBS are consistently lower than in plasma. nih.gov For sildenafil, a conversion factor of 1.58 has been established to correlate DBS concentrations with plasma concentrations. nih.gov

The stability of N-Desmethyl Sildenafil in DBS samples is a critical factor for ensuring reliable results, especially when samples need to be transported or stored for a period before analysis. Studies have demonstrated that analytes, including sildenafil and by extension its metabolites, are stable on DBS filter paper cards for at least 147 days when stored at room temperature in the dark. nih.gov This long-term stability underscores the practicality of DBS for pharmacokinetic studies and therapeutic drug monitoring.

Clinical and Translational Research of N Desmethyl Sildenafil

Pharmacokinetic Studies in Specific Populations

The pharmacokinetic profile of N-desmethyl sildenafil (B151) has been investigated across a variety of populations to understand its disposition and to inform clinical use.

The use of sildenafil for pulmonary hypertension in pediatric patients has prompted pharmacokinetic studies to understand the disposition of both the parent drug and N-desmethyl sildenafil in this vulnerable population.

In a study of six infants receiving sildenafil for pulmonary hypertension, the median concentration of N-desmethyl sildenafil was found to be 105.5 ng/mL (range: 3.6-314.0 ng/mL). nih.gov A notable finding was the influence of co-administered medications that induce CYP enzymes. The median metabolite-to-parent ratio was significantly higher in infants receiving such medications compared to those who were not (5.2 vs. 0.7), suggesting an increased conversion of sildenafil to its N-desmethyl metabolite. nih.gov

A population pharmacokinetic analysis in 34 premature infants characterized the disposition of sildenafil and N-desmethyl sildenafil. nih.gov The study utilized a one-compartment model for N-desmethyl sildenafil and found that co-administration of fluconazole, a CYP3A inhibitor, led to a 59% decrease in sildenafil clearance, which would consequently affect the formation of N-desmethyl sildenafil. nih.gov

Another study in 13 children in an intensive care unit who were administered oral sildenafil (0.5 mg/kg) observed significant variability in absorption. The maximum plasma concentrations (Cmax) of sildenafil varied widely, which would in turn affect the subsequent concentrations of N-desmethyl sildenafil. jst.go.jp Research involving 12 children with pulmonary arterial hypertension who received a single oral dose of sildenafil (1 mg/kg) also contributed to understanding the pharmacokinetics in this group, though specific data for N-desmethyl sildenafil were not detailed in the abstract. researchgate.net

Table 1: Pharmacokinetic Parameters of N-Desmethyl Sildenafil in Pediatric Patients with Pulmonary Arterial Hypertension

| Parameter | Value | Population | Source |

|---|---|---|---|

| Median Concentration | 105.5 ng/mL (range: 3.6-314.0) | 6 infants | nih.gov |

| Median Metabolite-to-Parent Ratio (with CYP inducers) | 5.2 (range: 1.1-14.5) | Infants | nih.gov |

The potential use of sildenafil in obstetric conditions such as pre-eclampsia has led to research on its placental transfer and fetal exposure. An ex vivo study using a dual-sided perfusion of isolated placental cotyledons found that sildenafil crosses the human placenta. nih.govnih.gov In six healthy term placentas, the fetal-to-maternal concentration ratio of sildenafil reached a steady state of 0.37 ± 0.03 after approximately 90 minutes. nih.govnih.govresearchgate.net Interestingly, in two placentas from preeclamptic pregnancies, this ratio was higher, at 0.66 and 0.47, suggesting increased placental transfer in this condition. nih.govnih.govresearchgate.net This increased transfer in pre-eclampsia might be a factor to consider in evaluating the safety and efficacy of sildenafil in this population. nih.govresearchgate.net

Pharmacokinetic studies in healthy volunteers have established the baseline disposition of N-desmethyl sildenafil. In healthy young male volunteers (age 19-45), plasma concentrations of the metabolite are approximately 40% of those of the parent drug. nih.gov The terminal half-life of N-desmethyl sildenafil is about 4 hours. hpra.ie

Age has a significant effect on the pharmacokinetics of both sildenafil and N-desmethyl sildenafil. In healthy elderly male volunteers (age 65-81), the area under the concentration-time curve (AUC) for N-desmethyl sildenafil was approximately twice as high, and the Cmax was 60-70% higher than in younger men. nih.govnih.gov The elimination half-life was also prolonged by about 2 hours in the elderly. nih.govnih.gov However, due to increased plasma protein binding in the elderly, the increase in free plasma concentration was only about 40%. nih.govnih.gov A separate study in healthy elderly volunteers (65 years or over) reported approximately 90% higher plasma concentrations of both sildenafil and N-desmethyl sildenafil compared to younger volunteers (18-45 years). hpra.ie

Comparative bioavailability studies have also been conducted. A study comparing a novel sildenafil oral liquid suspension to the standard tablet form in 56 healthy male volunteers found that while the rate of absorption for sildenafil differed, the N-desmethyl sildenafil metabolite was bioequivalent in both its rate and extent of absorption. ijsr.netijsr.net Similarly, a study comparing a 100 mg orodispersible film to the conventional film-coated tablet in 53 healthy male volunteers found the plasma concentration-time profiles for both sildenafil and N-desmethyl sildenafil to be nearly superimposable, demonstrating bioequivalence. nih.gov

Table 2: Pharmacokinetic Parameters of N-Desmethyl Sildenafil in Healthy Male Volunteers (Test vs. Reference Sildenafil Formulation)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Population | Source |

|---|---|---|---|---|

| Cmax (ng/mL) | 69.00 ± 29.31 | 61.76 ± 29.93 | 12 healthy volunteers | itmedicalteam.pl |

| Tmax (h) | 1.35 ± 0.94 | 1.25 ± 0.58 | 12 healthy volunteers | itmedicalteam.pl |

| AUC0-t (ng·hr/mL) | 280.66 ± 175.71 | 304.06 ± 179.34 | 12 healthy volunteers | itmedicalteam.pl |

Hepatic and renal function significantly impact the clearance of sildenafil and the formation and elimination of N-desmethyl sildenafil.

In volunteers with mild to moderate hepatic cirrhosis (Child-Pugh A and B), sildenafil clearance was reduced, leading to an 84% increase in AUC and a 47% increase in Cmax for the parent drug compared to healthy volunteers. hpra.ie The increase in systemic exposure for N-desmethyl sildenafil was approximately twice that seen for sildenafil, indicating a more pronounced effect of hepatic impairment on the metabolite's clearance. nih.govnih.gov

In individuals with severe renal impairment (creatinine clearance <30 mL/min), the clearance of sildenafil was reduced, resulting in a 100% increase in AUC and an 88% increase in Cmax for the parent drug. hpra.ie For N-desmethyl sildenafil, the effects were even more substantial, with a 79% increase in AUC and a 200% increase in Cmax compared to subjects with normal renal function. hpra.ie A study also demonstrated significant correlations between creatinine clearance and the Cmax and AUC of N-desmethyl sildenafil. nih.govnih.gov

Table 3: Impact of Renal and Hepatic Impairment on N-Desmethyl Sildenafil Pharmacokinetics

| Population | Parameter Change Compared to Healthy Volunteers | Source |

|---|---|---|

| Severe Renal Impairment (CLcr <30 mL/min) | Cmax: ↑ 200%, AUC: ↑ 79% | hpra.ie |

Drug-Drug Interaction Studies

The formation of N-desmethyl sildenafil is highly dependent on CYP3A4 and, to a lesser extent, CYP2C9 activity. Therefore, co-administration of drugs that inhibit or induce these enzymes can significantly alter its plasma concentrations.

Inhibitors of CYP3A4, such as ketoconazole, erythromycin, cimetidine, and ritonavir, can reduce the clearance of sildenafil, leading to higher plasma concentrations of the parent drug and potentially altered levels of N-desmethyl sildenafil. researchgate.netgoodrx.com For instance, co-administration of fluconazole, a CYP3A inhibitor, was found to decrease sildenafil clearance by 59% in premature infants. nih.gov

Conversely, CYP3A4 inducers like bosentan can decrease plasma levels of sildenafil. researchgate.net The co-administration of loop and potassium-sparing diuretics has been shown to increase the AUC of N-desmethyl sildenafil by 62%, while non-specific beta-blockers increased it by 102%. medex.com.bd

Sildenafil and its metabolite are vasodilators; therefore, there is a potential for additive hypotensive effects when co-administered with other vasodilators like alpha-blockers or antihypertensive medications. goodrx.comnih.gov Concomitant use with nitrates is contraindicated due to the risk of severe hypotension. researchgate.netnih.gov

Interactions with Cytochrome P450 Inhibitors (e.g., CYP3A4 inhibitors like Ritonavir, Boceprevir, Erythromycin, Cimetidine)

The metabolism of sildenafil to its primary active metabolite, N-Desmethyl Sildenafil, is principally mediated by the cytochrome P450 enzymes, specifically CYP3A4 and to a lesser degree, CYP2C9. nih.govresearchgate.netnih.gov Consequently, the co-administration of drugs that inhibit these enzymes can significantly alter the pharmacokinetic profiles of both the parent drug and its metabolite.

Strong inhibitors of CYP3A4 can lead to increased plasma concentrations of sildenafil while simultaneously reducing the formation and concentration of N-Desmethyl Sildenafil.

Ritonavir : A potent CYP3A4 inhibitor, ritonavir has a pronounced effect on sildenafil pharmacokinetics. nih.gov Co-administration of ritonavir with sildenafil has been shown to increase the sildenafil area under the plasma concentration-time curve (AUC) by as much as 11-fold. nih.govhiv-druginteractions.orghiv-druginteractions.org This inhibition of sildenafil's primary metabolic pathway results in a significant reduction in the formation of its metabolite. In a study involving darunavir boosted with ritonavir, the maximum plasma concentration (Cmax) and AUC of N-desmethyl sildenafil were observed to decrease by approximately 95%. nih.gov

Boceprevir : This direct-acting antiviral and potent CYP3A4 inhibitor also impacts the metabolic conversion of sildenafil. oup.comnih.gov In a study with healthy male volunteers, the presence of boceprevir increased the sildenafil AUC by 2.7-fold and the Cmax by 1.9-fold. oup.combmj.com Conversely, this inhibition of CYP3A4-mediated metabolism led to a 50% reduction in the Cmax of N-Desmethyl Sildenafil. oup.comnih.gov

Erythromycin : As a moderate CYP3A4 inhibitor, erythromycin modifies the pharmacokinetics of sildenafil by inhibiting its first-pass metabolism. nih.gov This interaction results in a 2.8-fold increase in the AUC of sildenafil. nih.gov For N-Desmethyl Sildenafil, co-administration with erythromycin leads to a statistically significant 1.4-fold increase in its AUC and a decrease in its elimination rate constant, resulting in a longer half-life. nih.gov

Cimetidine : In preclinical studies with rats, cimetidine, an inhibitor of CYP2C11 (the rat analogue of human CYP2C9), was shown to significantly decrease the AUC ratio of N-Desmethyl Sildenafil to sildenafil, indicating an inhibition of the metabolic conversion. dntb.gov.ua Cimetidine is also known to be a CYP3A4 inhibitor in humans, and its use has been associated with reduced clearance of sildenafil. medex.com.bd

Table 1: Effect of CYP450 Inhibitors on N-Desmethyl Sildenafil Pharmacokinetics

| Interacting Drug | Effect on N-Desmethyl Sildenafil | Reference |

|---|---|---|

| Ritonavir | Cmax and AUC decreased by ~95% | nih.gov |

| Boceprevir | Cmax reduced by 50% | oup.comnih.gov |

| Erythromycin | AUC increased 1.4-fold; elimination rate decreased | nih.gov |

Interactions with Cytochrome P450 Inducers (e.g., Bosentan)

Conversely, substances that induce the activity of CYP3A4 can accelerate the metabolism of sildenafil, leading to lower plasma concentrations of the parent drug and potentially altered concentrations of N-Desmethyl Sildenafil.

Bosentan : Bosentan is a known inducer of CYP3A4 and is often co-prescribed with sildenafil for conditions like pulmonary arterial hypertension (PAH). nih.govscirp.org This co-administration results in a mutual pharmacokinetic interaction. nih.gov Bosentan has been found to decrease the AUC of sildenafil by 62.6% and the Cmax by 55.4%. nih.gov The induction of sildenafil's metabolism by bosentan leads to an increased formation of the N-desmethyl metabolite. nih.gov One study observed that treatment with bosentan increased the ratio of the AUC of N-Desmethyl Sildenafil to the AUC of sildenafil by two-fold, which is attributed to the induction of presystemic metabolism by the liver and/or intestine. nih.gov

Impact of Food (e.g., Grapefruit Juice) on Pharmacokinetics

Certain foods can contain compounds that inhibit drug-metabolizing enzymes. Grapefruit juice is a well-known inhibitor of intestinal CYP3A4 and can affect the pharmacokinetics of sildenafil and N-Desmethyl Sildenafil. nih.govresearchgate.net

In a randomized crossover study involving healthy male volunteers, the administration of grapefruit juice with sildenafil resulted in a 23% increase in the bioavailability (AUC) of sildenafil. nih.govresearchgate.netcanadianpharmacyking.com A similar effect was observed for the metabolite, with the AUC of N-Desmethyl Sildenafil increasing by 24%. nih.gov While the maximum plasma concentrations of both compounds remained largely unchanged, the time to reach peak concentration was delayed. nih.govresearchgate.net This interaction suggests that grapefruit juice increases the bioavailability of sildenafil, making its pharmacokinetic profile less predictable. nih.govresearchgate.net

Interactions with Other Medications (e.g., Nitrates, Antivirals, Antifungals)

Nitrates : The co-administration of sildenafil with nitrates or nitric oxide donors is contraindicated due to the potentiation of hypotensive effects. medex.com.bdhpra.ie This is a pharmacodynamic interaction related to the mechanism of action of sildenafil and is not based on a pharmacokinetic interaction affecting the metabolism to N-Desmethyl Sildenafil.

Antivirals : As discussed in section 4.2.1, several antiviral medications, particularly HIV protease inhibitors like Ritonavir and the hepatitis C drug Boceprevir, are potent inhibitors of CYP3A4. nih.govoup.com Their interaction significantly reduces the formation of N-Desmethyl Sildenafil while increasing exposure to the parent drug. nih.govoup.com

Antifungals : Azole antifungals such as ketoconazole and itraconazole are strong inhibitors of CYP3A4. researchgate.netnih.govmedex.com.bd Co-administration of these agents with sildenafil would be expected to inhibit the N-demethylation of sildenafil, leading to a decrease in the formation of N-Desmethyl Sildenafil and a significant increase in the plasma concentration of the parent drug. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes have shown that ketoconazole strongly inhibits the formation of the N-desmethyl metabolite. nih.govnih.gov

Bioequivalence and Biosimilarity Studies

Assessment of Bioequivalence with Sildenafil Formulations

In bioequivalence studies comparing different formulations of sildenafil (e.g., a generic tablet versus the brand name product), pharmacokinetic parameters for both the parent drug (sildenafil) and its major active metabolite (N-Desmethyl Sildenafil) are assessed. itmedicalteam.plrsc.orgnih.gov For two formulations to be considered bioequivalent, the rate and extent of absorption of the active substance must not show significant differences. nih.govdovepress.com The 90% confidence intervals for the ratio of the geometric means of key pharmacokinetic parameters like AUC and Cmax for both sildenafil and N-Desmethyl Sildenafil must fall within the predetermined acceptance range, typically 80-125%. nih.govdovepress.com Multiple studies have demonstrated that when different sildenafil formulations meet the bioequivalence criteria for the parent compound, they also satisfy the criteria for N-Desmethyl Sildenafil. dovepress.comnih.gov

Comparative Pharmacokinetic Profiles of Different Formulations (e.g., Orodispersible Films, Dry Foam Tablets)

Novel drug delivery systems for sildenafil have been developed to provide alternatives to conventional tablets. The pharmacokinetic profiles of these new formulations, including the formation of N-Desmethyl Sildenafil, are compared against standard formulations.

Orodispersible Films (ODF) : Several studies have compared the pharmacokinetics of sildenafil administered via an orodispersible film to the conventional film-coated tablet. dovepress.comnih.govnih.gov These studies have consistently found the two formulations to be bioequivalent. nih.govresearchgate.net The mean plasma concentration-time profiles for both sildenafil and N-Desmethyl Sildenafil are described as nearly superimposable, indicating no significant differences in the rate or extent of absorption and metabolism between the ODF and the tablet. dovepress.comnih.gov Bioequivalence for N-Desmethyl Sildenafil was demonstrated for key parameters like Cmax and AUC. dovepress.com

Dry Foam Tablets : A study in rats investigated a novel sildenafil citrate dry foam tablet formulation designed to improve dissolution. tandfonline.comtandfonline.com Compared to a commercial sildenafil tablet and a dry powder formulation, the dry foam tablet resulted in significantly higher systemic exposure to both the parent drug and its metabolite. tandfonline.comresearchgate.net The AUC of sildenafil was 150% higher, and the AUC of N-Desmethyl Sildenafil was 110% higher with the dry foam tablet compared to the commercial tablet, indicating enhanced bioavailability for this formulation. tandfonline.comtandfonline.com

Table 2: Comparative Pharmacokinetics of Sildenafil Formulations in Rats

| Formulation | Relative Increase in Sildenafil AUC | Relative Increase in N-Desmethyl Sildenafil AUC | Reference |

|---|---|---|---|

| Dry Foam Tablet | 150% (vs. commercial tablet) | 110% (vs. commercial tablet) | tandfonline.comtandfonline.com |

| Dry Foam Tablet | 190% (vs. powder) | 120% (vs. powder) | tandfonline.com |

Therapeutic Drug Monitoring (TDM) and Clinical Relevance

N-Desmethyl sildenafil is the primary active metabolite of sildenafil, formed predominantly by the hepatic cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9. This metabolite is of clinical interest as it also exhibits inhibitory activity against phosphodiesterase type 5 (PDE5), the same enzyme targeted by the parent drug, sildenafil.

Therapeutic drug monitoring (TDM) for N-desmethyl sildenafil is not a routine procedure in clinical practice. The monitoring of sildenafil therapy is typically guided by the patient's clinical response, including efficacy and tolerance. However, in specific research and clinical contexts, the simultaneous quantification of sildenafil and N-desmethyl sildenafil can provide valuable insights. These contexts include pharmacokinetic studies, bioequivalence trials of different sildenafil formulations, and in specific patient populations where drug metabolism may be altered. nih.gov

The clinical outcomes of sildenafil treatment are generally correlated with the combined plasma concentrations of both sildenafil and N-desmethyl sildenafil. The erectile response has been shown to generally increase with rising plasma concentrations of sildenafil, and by extension, its active metabolite. drugbank.com

Studies in specific populations, such as infants with pulmonary hypertension, have shown that concentrations of sildenafil and N-desmethyl sildenafil can vary. In one study, the median concentrations were found to be 27.4 ng/mL for sildenafil and 105.5 ng/mL for N-desmethyl sildenafil, respectively. nih.gov The ratio of metabolite to the parent drug may also be influenced by co-administered medications that affect cytochrome P450 enzymes. nih.gov

Currently, there are no specific guidelines for adjusting sildenafil dosage based on the measured plasma levels of N-desmethyl sildenafil. Dose adjustments for sildenafil are made based on individual patient efficacy and tolerability. nih.gov Standard starting doses for erectile dysfunction are typically 50 mg, which can be titrated up to 100 mg or down to 25 mg. hims.com

However, pharmacokinetic data involving N-desmethyl sildenafil do inform dosing recommendations in certain populations. For instance:

Elderly Patients (≥65 years): Healthy elderly volunteers have shown reduced clearance of sildenafil, leading to approximately 84% and 107% higher plasma concentrations of sildenafil and N-desmethyl sildenafil, respectively. medscape.com This may warrant consideration of a lower starting dose.

Renal Impairment: In individuals with severe renal impairment (creatinine clearance <30 mL/min), the clearance of sildenafil is reduced. This results in an approximate doubling of the area under the curve (AUC) and maximum concentration (Cmax) for sildenafil compared to individuals with normal renal function. nih.gov Notably, the AUC and Cmax for N-desmethyl sildenafil are significantly increased by 200% and 79%, respectively, in this population. nih.gov This significant increase in the active metabolite's concentration may necessitate a dose reduction of sildenafil.

Forensic and Toxicological Applications

N-Desmethyl sildenafil is a key analyte in forensic and toxicological investigations involving the use or misuse of sildenafil. Its detection can help confirm the ingestion of sildenafil and contribute to the understanding of the circumstances surrounding a death or an adverse event.

In post-mortem toxicology, the analysis of sildenafil and N-desmethyl sildenafil in various biological specimens can confirm exposure to the drug prior to death. nih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for their detection and quantification in forensic cases. nih.gov

The concentrations of N-desmethyl sildenafil can vary depending on the dosage taken, the time of ingestion before death, and the individual's metabolism. The following table summarizes findings from a post-mortem case report:

| Specimen | Sildenafil Concentration | N-Desmethyl Sildenafil Concentration |

| Blood | 105 ng/mL | Not Reported |

| Urine | 246 ng/mL | 143 ng/mL |

| Bile | 1206 ng/mL | Not Reported |

| Gastric Content | 754 ng/mL | Not Reported |

Data from a case report of a 43-year-old male. Concentrations are approximate.

In another forensic investigation of a highly putrefied corpse where sildenafil use was suspected, N-desmethyl sildenafil was identified along with other metabolites in the victim's urine, confirming the intake of sildenafil before death. nih.gov

N-Desmethyl sildenafil and other analogues of approved phosphodiesterase type 5 inhibitors are frequently identified as undeclared ingredients in so-called "herbal" or "natural" dietary supplements marketed for sexual enhancement. The presence of these synthetic compounds in unregulated products poses a significant health risk to consumers.

A variety of analytical methods are used to screen for and identify these adulterants, including:

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy tandfonline.com

The detection of N-desmethyl sildenafil or its analogues in these products is crucial for regulatory action and public safety. For instance, a fatal case of desmethyl carbodenafil, an unapproved sildenafil analogue, has been reported, highlighting the potential dangers of these adulterated supplements. oup.comnih.gov The concentration of desmethyl carbodenafil in the decedent's blood was found to be 0.92 ± 0.13 mg/L. oup.com

The following table lists some of the analytical techniques used for the detection of sildenafil and its analogues in adulterated products:

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification and separation of compounds in a mixture. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific identification and quantification of compounds. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile compounds. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of unknown compounds. tandfonline.com |

Role in Understanding Toxicity and Overdose Scenarios

In post-mortem investigations, the quantification of both sildenafil and N-desmethyl sildenafil in various biological specimens provides a more complete picture of drug ingestion and metabolism prior to death. The concentrations of the parent drug and its metabolite can help toxicologists determine if the amount of sildenafil consumed was within a therapeutic range or at a level consistent with a fatal overdose. nih.gov For instance, in a reported fatal case involving a 43-year-old man, N-desmethyl sildenafil was quantified in the urine at 143 ng/ml, alongside significant concentrations of sildenafil in blood, urine, bile, and gastric content. nih.govresearchgate.net This data, combined with the presence of other cardiovascular drugs, helped to establish the cause of death as a fatal drug interaction, likely leading to hypotension and cardiac dysrhythmia. nih.govresearchgate.net

The distribution of N-desmethyl sildenafil in different body tissues and fluids can also offer insights. High concentrations of both sildenafil and its metabolite have been found in bile in post-mortem analyses, which is consistent with the primary excretion route for these compounds being the feces. faa.gov The relative concentrations of the parent drug to the metabolite may also provide clues about the time elapsed between drug administration and death.

Forensic analysis in fatal aviation accidents has also utilized the detection of N-desmethyl sildenafil. faa.gov In one investigation, both sildenafil and its metabolite were identified in post-mortem fluid and tissue specimens, including blood, urine, bile, liver, kidney, heart, and muscle. The presence of the metabolite confirms that the parent drug had been metabolized, indicating that some time had passed since ingestion. faa.gov

Table 1: Post-Mortem Concentrations of Sildenafil and N-Desmethyl Sildenafil in a Fatal Case

| Specimen | Sildenafil Concentration | N-Desmethyl Sildenafil Concentration |

| Blood | 105 ng/mL | Not Reported |

| Urine | 246 ng/mL | 143 ng/mL |

| Bile | 1206 ng/mL | Not Reported |

| Gastric Content | 754 ng/mL | Not Reported |

| Hair | 177 pg/mg | Not Reported |

| Data sourced from a case report of a fatal sildenafil-verapamil association. nih.govresearchgate.net |

Implications for Drug Testing and Doping Control

The detection of N-desmethyl sildenafil is a definitive indicator of sildenafil use, making it a critical target in both clinical drug testing and sports doping control. Since sildenafil is rapidly metabolized, its primary metabolite, N-desmethyl sildenafil, serves as a reliable biomarker, confirming the administration of the parent compound. researchgate.netnih.gov Its detection window may, in some cases, extend beyond that of the parent drug.

In the context of doping control in sports, sildenafil is not currently on the World Anti-Doping Agency (WADA) list of prohibited substances for all athletes, though its use is being monitored. cbsnews.com The rationale for monitoring is based on its potential to enhance performance by improving blood flow and oxygen delivery, which could be advantageous in endurance sports or at high altitudes. cbsnews.com Therefore, anti-doping laboratories have developed and validated sensitive methods to detect and quantify both sildenafil and N-desmethyl sildenafil in athletes' urine and blood samples. researchgate.netagilent.com

The presence of N-desmethyl sildenafil confirms that sildenafil was not only present but was also metabolized by the athlete's body. This is a crucial distinction in anti-doping analysis, which seeks to identify the use, rather than just the presence, of a substance. drugsandalcohol.ie

Highly sensitive and specific analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common method. nih.govrsc.orgnih.gov These methods can accurately quantify N-desmethyl sildenafil at very low concentrations in biological matrices like plasma and urine. rsc.orgresearchgate.net The validation of these analytical procedures ensures accuracy, precision, and reliability, which are paramount in both clinical toxicology and doping control settings where results can have significant medical and legal consequences. nih.govresearchgate.net

Table 2: Analytical Methods for the Quantification of N-Desmethyl Sildenafil

| Analytical Method | Biological Matrix | Linear Concentration Range | Limit of Detection (LOD) |

| LC-MS/MS | Human Plasma | 0.5–500.0 ng/mL | Not specified, LLOQ is 0.5 ng/mL |

| UPLC-MS/MS | Human Plasma | Not specified, LLOQ is 3.9 ng/mL | 1.95 ng/mL |

| Gradient RP-HPLC | Human Urine | 0.03-8.5 μg/mL | Not specified, LOQ is 0.03 μg/mL |

| Data compiled from various validated analytical methods. nih.govrsc.orgresearchgate.net |

Future Directions in N Desmethyl Sildenafil Research

Elucidation of Novel Metabolic Pathways and Enzymes

The primary metabolic pathway of sildenafil (B151) is N-demethylation to N-Desmethyl Sildenafil, a reaction predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route). researchgate.netportico.orgnih.gov However, research suggests the metabolic fate of sildenafil is more complex than previously understood.

Recent studies employing metabolomics approaches have begun to uncover additional metabolic transformations. One such study identified twelve phase 1 metabolites in human liver microsomes, seven of which were novel. researchgate.net These newly identified metabolites included products of N,N-deethylation, mono-oxidation, and demethanamine reactions, indicating a broader range of enzymatic processes involved in sildenafil's biotransformation. researchgate.net The enzymes responsible for these novel pathways are not yet fully characterized, presenting a key area for future investigation. Further research is needed to identify the specific enzymes and cofactors involved and to understand the clinical relevance of these alternative metabolic routes.

In-depth Studies on Metabolite-Mediated Pharmacological Effects

In-depth studies are required to explore potential differences in selectivity for other PDE isoenzymes, which could translate to variations in off-target effects. Furthermore, investigating the pharmacodynamics of N-Desmethyl Sildenafil in isolation will help to delineate its specific contribution to both therapeutic efficacy and potential adverse events. Understanding its unique interactions with cellular signaling pathways beyond PDE5 inhibition could reveal novel therapeutic applications or provide insights into the variability of patient responses.

Development of Advanced Predictive Pharmacokinetic Models (e.g., PBPK Modeling)

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.govnih.gov PBPK models for sildenafil and N-Desmethyl Sildenafil have been developed to simulate their pharmacokinetic profiles in various populations, including pregnant women and infants. nih.govnih.gov

Future efforts in this area will likely focus on refining these models by incorporating more detailed physiological and biochemical data. This includes integrating data on the expression and activity of metabolizing enzymes and transporters in different tissues and patient populations. nih.gov Advanced PBPK models can be used to predict drug-drug interactions, the impact of genetic polymorphisms on pharmacokinetics, and to optimize dosing regimens in special populations where clinical studies may be challenging to conduct. nih.govnih.gov The development of more robust and validated PBPK models for N-Desmethyl Sildenafil will be instrumental in advancing personalized medicine approaches.

Investigation of Long-Term Effects and Chronic Exposure